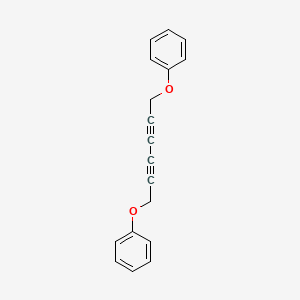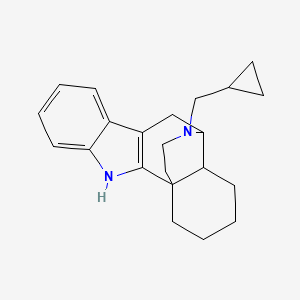
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to the porphyrin ring.
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is used in the preparation of thin films and nanomaterials for electronic and photonic applications.
Biochemistry: It serves as a model compound for studying the behavior of metalloporphyrins in biological systems.
Wirkmechanismus
Target of Action
It is known that porphyrin compounds are often used in photodynamic therapy, where they target cancer cells when activated by light .
Mode of Action
Porphyrin compounds, in general, are known to interact with light in the presence of oxygen to produce reactive oxygen species (ROS) that can cause cell death .
Biochemical Pathways
In the context of photodynamic therapy, the generated ROS can induce apoptosis or necrosis in targeted cells .
Result of Action
In the context of photodynamic therapy, the generation of ros can lead to cell death .
Action Environment
The efficacy of porphyrin compounds in photodynamic therapy is known to be influenced by the presence of light and oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with cobalt salts. One common method is to react the porphyrin with cobalt(II) acetate in a suitable solvent such as chloroform or dichloromethane under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can undergo various chemical reactions, including:
Substitution: Ligand substitution reactions can occur where the axial ligands on the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to cobalt(III) complexes, while reduction can regenerate the cobalt(II) state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is unique due to its specific electronic properties and reactivity, which are influenced by the cobalt center and the octaethyl substitution pattern on the porphyrin ring. This makes it particularly effective in certain catalytic applications and as a model compound for studying metalloporphyrins .
Eigenschaften
IUPAC Name |
cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILRATIHXSICFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)







